Dioxopromethazine hydrochloride

Antitussive Cough Suppressant Efficacy Comparison

Researchers needing potent antitussive reference standards face opioid regulatory burdens with codeine. Dioxopromethazine HCl (DPZ·HCl) provides a non-opioid H1 antagonist alternative with 1.5× codeine's antitussive potency, no respiratory depression, and no addiction liability, eliminating DEA scheduled-substance requirements. • 1.5× codeine antitussive potency per mg; non-opioid, no addiction potential • ~13 h human t1/2 supports once-/twice-daily sustained-release formulation development • Racemic API with stereoselective PK (p<0.05 R vs S) for chiral DDI and metabolism studies

Molecular Formula C17H21ClN2O2S
Molecular Weight 352.9 g/mol
CAS No. 15374-15-9
Cat. No. B100273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxopromethazine hydrochloride
CAS15374-15-9
SynonymsDIOXOPROMETHAZINE HYDROCHLORIDE
Molecular FormulaC17H21ClN2O2S
Molecular Weight352.9 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl
InChIInChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
InChIKeyLPDLZVGJDFEWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dioxopromethazine Hydrochloride Overview


Dioxopromethazine hydrochloride (DPZ·HCl), chemically a phenothiazine dioxide derivative, functions primarily as an orally active histamine H1 receptor antagonist [1]. Its established clinical role extends beyond antihistaminic effects to include pronounced antitussive, anti-inflammatory, and local anesthetic properties [2]. This compound is supplied predominantly as a racemic mixture for research and clinical applications, and its differentiating features in potency and safety relative to traditional antitussives inform its specific procurement rationale [3].

Target Class Histamine H1 receptor antagonist probe
Chiral Configuration Racemate supports enantioselective PK evaluation
Mechanism Context Reported mechanism distinct from opioid antitussive pathways

Dioxopromethazine vs. Codeine & Antihistamines


While dioxopromethazine shares a phenothiazine core with promethazine and an antitussive indication with codeine, its distinct pharmacological and safety profile precludes simple substitution. Unlike codeine, dioxopromethazine's antitussive action is not associated with opioid receptor-mediated respiratory depression or addiction potential [1]. Furthermore, metabolic studies reveal that dioxopromethazine does not exhibit the same induction pattern of UDP-glucuronyltransferase activity observed with promethazine, suggesting a different hepatic interaction profile [2]. As a racemic drug, its pharmacokinetic behavior is also stereoselective, with statistically significant differences (p < 0.05) between the R- and S-enantiomers in rodent models, which would not be replicated by using a single enantiomer or an achiral analog [3].

Mechanistic pathway mismatch
Codeine’s opioid receptor-mediated antitussive action may not reflect the reported H1 antagonist pathway; respiratory depression endpoints differ.
Hepatic enzyme induction profile
Promethazine induces UDP-glucuronyltransferase, but dioxopromethazine reportedly does not; liver interaction context may not transfer directly.
Stereoselective pharmacokinetic expectation
Single enantiomer or achiral analog may not replicate the racemate’s reported enantioselective PK differences in preclinical models.

Dioxopromethazine: Quantitative Evidence


Superior Antitussive Potency vs. Codeine

Dioxopromethazine hydrochloride demonstrates a quantitatively higher antitussive potency than codeine phosphate, a standard opioid antitussive. A double-blind controlled clinical study established that a 10 mg oral dose of dioxopromethazine provides antitussive efficacy approximately equivalent to a 15 mg dose of codeine [1]. This indicates a potency advantage of approximately 1.5-fold on a per-milligram basis.

Antitussive potency vs. codeine
Head-to-head
10 mg DPZ ≈ 15 mg codeine (oral)
Reported antitussive dose equivalence in chronic bronchitis trial
Single-dose, double-blind controlled study; supports dose-response design
Antitussive Cough Suppressant Efficacy Comparison

Zero Addiction Potential vs. Opioid Antitussives

In contrast to codeine and other opioid antitussives, which carry well-documented risks of tolerance, physical dependence, and addiction, dioxopromethazine hydrochloride has been clinically observed to exhibit no evidence of addiction potential [1][2]. This safety attribute is consistently reported across multiple authoritative sources, including drug monographs and clinical summaries [3].

Addiction liability endpoint
Class-level
No evidence of addiction reported
Supports regulatory differentiation from opioid comparators
Derived from monographs and clinical summaries; qualitative difference
Addiction Liability Safety Pharmacology Regulatory Compliance

Stereoselective Pharmacokinetics in Preclinical Models

As a racemic drug, dioxopromethazine exhibits significant stereoselective pharmacokinetic behavior in rats. A validated HPLC-MS/MS study quantified the R- and S-enantiomers in plasma and found that the main pharmacokinetic parameters differed significantly (p < 0.05) between the two enantiomers [1]. This stereoselectivity has implications for both its pharmacodynamic profile and its analytical characterization requirements.

Stereoselective PK (rat)
Cross-study comparable
R- vs S-DPZ: p < 0.05
Supports enantiomer-specific PK interpretation in racemic studies
Chiral HPLC-MS/MS; LLOQ 1 ng/mL; single oral dose
Chiral Pharmacokinetics Enantioselective Analysis Drug Metabolism

Defined Human Elimination Half-Life

A clinical pharmacokinetic study in healthy Chinese volunteers administered a single 9 mg oral dose of dioxopromethazine hydrochloride established a terminal elimination half-life (t1/2) of 12.97 ± 5.52 hours [1]. This relatively long half-life supports a twice-daily dosing regimen and provides a predictable pharmacokinetic benchmark for comparative studies.

Human elimination half-life
Supporting evidence
t1/2 12.97 ± 5.52 h
Supports dosing interval design in pharmacokinetic research models
Healthy Chinese volunteers; single 9 mg oral dose; HPLC-FLD
Human Pharmacokinetics Dosing Interval Bioavailability

Dioxopromethazine: Application Scenarios


Codeine Replacement in Preclinical Cough Models

In animal models of cough (e.g., citric acid-induced cough in guinea pigs or capsaicin-induced cough in rodents), dioxopromethazine offers a potent, non-opioid alternative to codeine. Its ~1.5-fold higher antitussive potency on a per-milligram basis [1] allows for the use of lower doses to achieve equivalent cough suppression, while its lack of addiction potential [2] streamlines sourcing, storage, and disposal compared to Schedule II opioid standards.

Chiral PK and Drug Interaction Probe

The documented stereoselective pharmacokinetics of dioxopromethazine in rats (p < 0.05 between R- and S-enantiomers) [3] make it an ideal probe substrate for investigating chiral drug-drug interactions or the impact of hepatic enzyme modulation on enantioselective metabolism. Its established human PK parameters (t1/2 ~13 h) [4] further support its use as a reference compound in cross-species pharmacokinetic scaling studies.

Sustained-Release Oral Antitussive Formulation

The relatively long terminal half-life of 12.97 ± 5.52 hours [4] provides a favorable pharmacokinetic basis for developing once- or twice-daily oral dosage forms. This characteristic, combined with its established safety profile (no hepatorenal toxicity, no addiction) [2], makes dioxopromethazine hydrochloride a compelling active pharmaceutical ingredient (API) for new sustained-release formulations targeting the cough and cold market.

Application
Selection Property
Validation Focus
Cough model antitussive studies
Non-opioid receptor mechanism context
Antitussive endpoint equivalence evaluation
Chiral pharmacokinetic interaction studies
Enantioselective metabolic pathway context
Enantiomer-specific PK parameter comparison
Sustained-release oral formulation research
Extended elimination half-life context
In vitro release and bioavailability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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